N-(2-Amino-phenyl)-succinamic acid
Description
N-(2-Amino-phenyl)-succinamic acid is a derivative of succinamic acid, characterized by a succinamide backbone (HOOC-CH2-CH2-CONH-) linked to a 2-aminophenyl group. This compound is of interest in medicinal chemistry and materials science due to its structural versatility, which allows for modifications that influence biological activity, solubility, and crystallinity.
Properties
IUPAC Name |
4-(2-aminoanilino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(14)15/h1-4H,5-6,11H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKDLCISTGCYEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355100 | |
| Record name | N-(2-Amino-phenyl)-succinamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83549-10-4 | |
| Record name | N-(2-Amino-phenyl)-succinamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Amino-phenyl)-succinamic acid typically involves the reaction of 2-aminophenylamine with succinic anhydride. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to improve yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding quinone derivatives.
Reduction: The compound can be reduced to form N-(2-Amino-phenyl)-succinic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Quinone derivatives.
Reduction: N-(2-Amino-phenyl)-succinic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemical Synthesis
1. Organic Synthesis:
N-(2-Amino-phenyl)-succinamic acid serves as an important intermediate in organic synthesis. It is utilized in the production of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. The compound can be synthesized through the reaction of 2-aminophenylamine with succinic anhydride, typically under reflux conditions in a solvent like dimethylformamide (DMF) .
2. Reaction Types:
The compound can undergo various chemical reactions:
- Oxidation: Leading to quinone derivatives.
- Reduction: Forming N-(2-Amino-phenyl)-succinic acid.
These reactions enhance the versatility of this compound in synthetic organic chemistry .
Biological Applications
1. Antimicrobial Properties:
Research indicates that this compound exhibits potential antimicrobial activity. Studies have focused on its interactions with bacterial enzymes, suggesting that modifications to its structure could enhance its efficacy against resistant strains .
2. Anticancer Research:
The compound is being investigated for its anticancer properties. Its mechanism may involve the modulation of enzyme activity related to cancer cell proliferation. Understanding these interactions is crucial for developing new therapeutic agents .
Medicinal Chemistry
1. Therapeutic Potential:
this compound is under exploration as a therapeutic agent for various diseases, including cancer and infections. Its ability to interact with specific biological targets, such as enzymes and receptors, positions it as a candidate for drug development .
2. Mechanism of Action:
The mechanism of action involves hydrogen bonding from the amino group on the phenyl ring and ionic interactions from the succinamic acid moiety. These interactions can significantly modulate the activity of target molecules, leading to desired biological effects .
Industrial Applications
1. Material Science:
In industry, this compound is used in developing new materials with specific properties, such as polymers and coatings. Its chemical structure allows for modifications that can enhance material performance in various applications .
Mechanism of Action
The mechanism of action of N-(2-Amino-phenyl)-succinamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group on the phenyl ring can form hydrogen bonds with target molecules, while the succinamic acid moiety can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Structural Comparisons with Analogous Compounds
Substituent Effects on Conformation and Hydrogen Bonding
The crystal structures of N-aryl-succinamic acids reveal significant variations in molecular conformation and hydrogen bonding depending on substituent position and electronic properties:
- N-(2-Chlorophenyl)succinamic acid (N2CPMSA): The amide N–H bond adopts an anti conformation relative to the carbonyl group, forming intramolecular hydrogen bonds with the ortho-chloro substituent. The dihedral angle between the aromatic ring and amide plane is 48.4° .
- N-(4-Methyl-2-nitrophenyl)succinamic acid : The nitro group at the ortho position induces a smaller dihedral angle (36.1°) between the benzene ring and amide plane. Intramolecular N–H⋯O(nitro) hydrogen bonds stabilize the structure, while intermolecular O–H⋯O(carbonyl) interactions create chains along the [100] crystallographic axis .
- N-(3,5-Dichlorophenyl)succinamic acid : This derivative exhibits anti conformations in the amide segment, similar to other chlorinated analogs. Its hydroxylated metabolites (e.g., 2- and 3-hydroxysuccinamic acid derivatives) demonstrate altered hydrogen-bonding patterns, impacting solubility and toxicity .
Table 1: Key Structural Parameters of Selected N-Aryl-succinamic Acids
Enzyme Inhibition and Antimicrobial Effects
- Antimicrobial Activity: Substitution at the benzothiazole ring significantly affects bacterial inhibition. For example: N-(6-Nitro-benzothiazol-2-yl)-succinamic acid exhibits a 12.0 mm zone of inhibition at 75–100 μg/mL, outperforming methyl- and methoxy-substituted analogs .
Metabolic and Toxicological Profiles
- Nephrotoxicity of N-(3,5-Dichlorophenyl)succinimide (NDPS) : NDPS is metabolized in rats to N-(3,5-dichlorophenyl)succinamic acid and hydroxylated derivatives (e.g., 3-hydroxysuccinamic acid), which correlate with renal damage. Cytochrome P450-mediated oxidation is critical for metabolic activation .
- Contrast with Safer Analogs : Compounds like N-(2-Morpholin-4-yl-phenyl)-succinamic acid (CAS 462068-44-6) are designed for lab use with minimal reported toxicity, emphasizing the role of substituents in detoxification pathways .
Biological Activity
N-(2-Amino-phenyl)-succinamic acid, a compound with the chemical formula CHNO, has garnered attention in various scientific fields due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features an amino group attached to a phenyl ring and a succinamic acid moiety. This unique structure allows for various interactions with biological targets, including:
- Hydrogen bonding : The amino group can form hydrogen bonds with target molecules.
- Ionic interactions : The succinamic acid moiety can engage in ionic interactions, enhancing its biological activity .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. Studies have shown its effectiveness against various pathogens, including bacteria and fungi. For instance:
- Chlamydia : A study highlighted its selective activity against Chlamydia trachomatis, suggesting potential as a therapeutic agent against this pathogen .
- General Antimicrobial Activity : The compound has demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The compound's anticancer potential has also been investigated. In vitro studies have indicated that derivatives of this compound exhibit cytotoxic effects on several cancer cell lines, including breast and prostate cancer cells. For example:
- Cytotoxicity Assays : Compounds derived from this compound were tested against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines, showing varying degrees of cytotoxicity .
The mechanism by which this compound exerts its biological effects involves interactions at the molecular level:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways of pathogens or cancer cells.
- Cellular Targeting : By binding to cellular receptors or enzymes, it can modulate cellular processes, leading to antimicrobial or anticancer effects .
Case Studies
Several studies have explored the biological activity of this compound and its derivatives:
Q & A
Q. Methodological Focus
- Purity checks : HPLC (≥95% purity) and TLC (single spot) are standard.
- Stability studies : Accelerated degradation tests (40°C/75% RH for 6 months) monitor decomposition via LC-MS . Acidic/basic conditions (pH 1–13) assess hydrolytic stability .
- Crystallinity : PXRD confirms no polymorphic transitions during storage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

